molecular formula C7H4BrF3OS B2670177 2-Bromo-4-(trifluoromethoxy)benzenethiol CAS No. 875143-35-4

2-Bromo-4-(trifluoromethoxy)benzenethiol

Cat. No.: B2670177
CAS No.: 875143-35-4
M. Wt: 273.07
InChI Key: DJISZHJXQXZZTM-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)benzenethiol is a chemical compound with the molecular formula C7H4BrF3OS and a molecular weight of 273.07 g/mol . It is a fluorinated aromatic thiol, which means it contains a sulfur-hydrogen (thiol) group attached to an aromatic ring that also includes bromine and trifluoromethoxy substituents. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromothiophenol with a trifluoromethylating agent under specific conditions .

Industrial Production Methods

Industrial production of 2-Bromo-4-(trifluoromethoxy)benzenethiol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and reagents to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzenethiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce disulfides or sulfonic acids .

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity within biological systems .

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3OS/c8-5-3-4(1-2-6(5)13)12-7(9,10)11/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJISZHJXQXZZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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